5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as BOC-5-aminopentanoic acid or BOC-5-AvaOH, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation of other parts of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation with other amino acids. PubChem, 545848:
Due to its unique chemical properties, 5-((tert-Butoxycarbonyl)amino)pentanoic acid can be used for the chemical modification of various biomolecules. This includes the conjugation of the molecule to proteins, antibodies, and other biomolecules to introduce new functionalities or improve their properties. For example, the acid can be attached to a therapeutic protein to extend its half-life in the body, allowing for sustained therapeutic effects. ScienceDirect, "Chemical modification of proteins: Strategies and applications":
5-((tert-Butoxycarbonyl)amino)pentanoic acid finds application in drug discovery and development. It can be used as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics can be potential drug candidates with improved drug-like properties compared to natural peptides. Additionally, the acid can be used to create libraries of diverse compounds for high-throughput screening to identify potential drug leads. Royal Society of Chemistry, "Peptidomimetics":
5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as N-(tert-butoxycarbonyl)-5-aminovaleric acid, is a derivative of pentanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C₁₀H₁₉NO₄, and it has a molecular weight of 217.27 g/mol. This compound appears as a white to almost white powder or crystalline solid and has a melting point ranging from 49.0 to 53.0 °C .
The Boc group is commonly used in organic synthesis to protect amines during
The synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the following steps:
5-((tert-Butoxycarbonyl)amino)pentanoic acid has several applications:
Interaction studies involving 5-((tert-Butoxycarbonyl)amino)pentanoic acid focus primarily on its reactivity in peptide synthesis and potential interactions with biological targets. While specific interaction studies are scarce, its role as a building block suggests that it may interact favorably with other amino acids and protein structures during synthesis.
Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)amino)pentanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Aminovaleric Acid | C₅H₁₁NO₂ | Lacks the Boc protecting group; more reactive. |
N-(tert-butoxycarbonyl)-4-aminobutyric Acid | C₇H₁₅NO₄ | Similar Boc protection but shorter carbon chain. |
N-(benzyloxycarbonyl)-5-aminovaleric Acid | C₁₂H₁₅NO₄ | Uses benzyloxycarbonyl instead of Boc; alters reactivity. |
2-Amino-5-(tert-butoxycarbonyl)pentanoic Acid | C₁₀H₂₁N₂O₄ | Contains an additional amino group; higher complexity. |
These compounds highlight the unique aspects of 5-((tert-butoxycarbonyl)amino)pentanoic acid, particularly its utility as a protected amino acid in synthetic chemistry while maintaining a balance between reactivity and stability due to the Boc group.
The synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid relies fundamentally on carbodiimide-mediated coupling reactions that facilitate the protection of amino groups through tert-butoxycarbonyl (Boc) chemistry [14]. Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serve as effective coupling agents for amide bond formation while preventing unwanted acid-base reactions between carboxylic acids and amines [12].
The mechanism of carbodiimide-mediated Boc protection involves initial deprotonation of the carboxylic acid by the imine functionality of the carbodiimide, followed by nucleophilic attack of the carboxylate group on the highly electrophilic carbodiimide carbon [12]. This process forms an O-acylisourea intermediate that subsequently undergoes nucleophilic substitution with the amine to generate the desired amide bond [14]. The reaction proceeds through an addition-elimination mechanism where the carbodiimide serves dual functions of removing acidic protons and activating the carboxyl group for nucleophilic attack [12].
Optimization of carbodiimide-mediated Boc protection requires careful consideration of reaction stoichiometry and additive selection [10]. The incorporation of hydroxybenzotriazole (HOBt) or Oxyma-based additives significantly reduces racemization during amino acid activation, with Oxyma-B demonstrating superior performance in suppressing optical purity loss compared to traditional benzotriazole derivatives [10]. Research demonstrates that Oxyma-B combined with diisopropylcarbodiimide produces only 1% D-histidine isomer formation compared to 3% observed with OxymaPure systems [10].
The selection of appropriate scavenging agents proves critical for preventing side reactions during carbodiimide coupling [11]. Nucleophilic scavengers effectively trap reactive cationic species generated from protecting groups, thereby preventing modification of amino acid residues containing nucleophilic functional groups such as tryptophan, methionine, tyrosine, and cysteine [11]. Optimized reaction conditions typically employ concentrated protein solutions at low pH with large excess of nucleophile to minimize intra- and inter-protein coupling to lysine residues [11].
Solution-phase synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid requires systematic optimization of multiple reaction parameters to achieve maximum yield and purity [16] [19]. Temperature control represents a fundamental parameter, with elevated synthesis temperatures significantly enhancing reaction rates for both deprotection and coupling processes [42]. Studies demonstrate that increasing reaction temperature from ambient conditions to 75°C can improve crude peptide purity from 71.1% to 88.9%, while further elevation to 90°C achieves 93.8% purity [42].
Solvent selection profoundly influences reaction efficiency and product isolation [22]. Traditional organic solvents such as dimethylformamide (DMF) and dichloromethane remain standard choices, though environmental concerns have driven investigation of alternative systems [22]. Aqueous-based synthesis protocols utilizing surfactants like TPGS-750-M enable enhanced solubility of hydrophobic Fmoc-protected amino acids, with solubility improvements requiring approximately four times surfactant concentration for glycine derivatives and eight times for phenylalanine derivatives [22].
Coupling reagent optimization involves systematic evaluation of activation efficiency and reaction kinetics [19]. The coupling reagent DMTMM demonstrates remarkable substrate tolerance across diverse amino acid matrices, achieving near-quantitative conversions under buffered aqueous conditions [16]. Alternative coupling systems employing cyclic propylphosphonic anhydride (T3P) facilitate rapid amide bond formation within minutes while generating water-soluble byproducts and eliminating epimerization concerns [19].
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 75-90°C | 71.1% → 93.8% purity | [42] |
Coupling Time | 1-6 minutes | >95% conversion | [19] |
Reagent Concentration | 0.3-0.5 M | >99% completion | [44] |
pH Range | 6.5-7.5 | Minimized side reactions | [16] |
Reaction monitoring through analytical techniques enables real-time optimization of synthesis parameters [40]. In-line ultraviolet-visible spectroscopy provides continuous assessment of deprotection efficiency and coupling completion, allowing for dynamic adjustment of reaction conditions [40]. Advanced data analytical methods utilizing Gaussian peak fitting algorithms enhance interpretability of synthesis data while reducing solvent waste by up to 50% [40].
The integration of 5-((tert-Butoxycarbonyl)amino)pentanoic acid into solid-phase peptide synthesis protocols requires careful consideration of resin compatibility and deprotection strategies [25] [27]. Boc-based SPPS traditionally employs more aggressive cleavage conditions compared to Fmoc chemistry, necessitating hydrogen fluoride treatment for simultaneous sidechain deprotection and peptide release from the resin [27].
Resin selection for Boc-SPPS typically involves benzyl-based linkages such as Merrifield resin, phenylacetamidomethyl (PAM) resin, or benzhydrylamine (BHA) resin [17]. The PAM resin system provides enhanced stability during repetitive acid deprotection cycles, reducing peptide loss compared to direct benzyl ester linkages on polystyrene supports [17]. Loading of the first amino acid typically proceeds through cesium salt formation to ensure racemization-free esterification [17].
The deprotection cycle for Boc groups employs 50% trifluoroacetic acid in dichloromethane with contact times ranging from 5 to 25 minutes depending on amino acid reactivity [17]. This acidolytic cleavage generates tert-butyl cations that fragment to isobutylene, avoiding problematic side reactions commonly observed with other protecting group systems [17]. Neutralization following deprotection typically utilizes 10% diisopropylethylamine in dichloromethane to restore the free amino group for subsequent coupling [17].
SPPS Parameter | Boc Chemistry | Efficiency | Reference |
---|---|---|---|
Deprotection Time | 15-25 minutes | >99% removal | [17] |
Coupling Time | 60-120 minutes | >95% incorporation | [18] |
Wash Cycles | 3-5 per step | Complete reagent removal | [25] |
Temperature | 25-60°C | Enhanced kinetics | [44] |
Advanced SPPS methodologies incorporate automated synthesis platforms with real-time monitoring capabilities [43]. Flow-based peptide synthesis enables amino acid incorporation every 1.8 minutes under automated control through continuous delivery of heated reagents and solvents [44]. These systems maintain maximal reagent concentrations while rapidly exchanging solutions, achieving reaction completion in seconds rather than minutes [44].
Quality control during SPPS integration involves monitoring aggregation events that can severely impact synthesis efficiency [40]. Sequence-dependent β-sheet formation between growing peptide chains leads to "difficult couplings" characterized by reduced reaction rates and incomplete conversions [40]. Analytical techniques utilizing ultraviolet spectroscopy enable identification of aggregation-prone sequences through analysis of deprotection peak width and height ratios [40].
Industrial-scale production of 5-((tert-Butoxycarbonyl)amino)pentanoic acid employs optimized synthetic routes designed for high throughput and cost efficiency [30] [31]. Large-scale synthesis typically utilizes continuous processing methodologies that minimize batch-to-batch variations while maximizing productivity [30]. Fed-batch fermentation techniques provide controlled nutrient addition during production cycles, maintaining optimal growth conditions and enhancing overall yield [30].
Crystallization represents the primary purification method for Boc-amino acid derivatives, with specialized techniques developed to handle compounds that resist conventional crystallization [31]. The crystallization process involves initial formation of colorless or light yellow oily matter through solvent evaporation, followed by seed crystal addition and standing at ambient temperature for 10-50 hours [31]. Subsequent pulping with weak polar solvents such as n-hexane, cyclohexane, or diethyl ether facilitates crystal formation and purification [31].
Crystallization Parameter | Specification | Impact | Reference |
---|---|---|---|
Seed Crystal Purity | 95.0-100.0% | Crystal quality | [31] |
Seed Addition | 0.2-2% by weight | Nucleation efficiency | [31] |
Standing Time | 10-50 hours | Complete solidification | [31] |
Solvent Volume | 5-10× weight ratio | Effective purification | [31] |
Drying Conditions | 60°C, 10-30 hours | Product stability | [31] |
Downstream processing optimization focuses on reducing purification costs, which can represent up to 80% of total production expenses [30]. Advanced separation techniques including ion exchange chromatography, membrane filtration, and selective crystallization enable achievement of pharmaceutical-grade purity while minimizing energy consumption [30]. Continuous monitoring during purification processes ensures consistent product quality and facilitates process optimization [30].
Quality assurance protocols for industrial production incorporate multiple analytical techniques to verify product identity and purity [2]. High-performance liquid chromatography provides quantitative assessment of chemical purity, while mass spectrometry confirms molecular identity and detects potential impurities [2]. Melting point determination (45.0-52.0°C) and infrared spectroscopy serve as additional identity confirmation methods [2].
Scale-up considerations include optimization of reaction vessel design and heat transfer efficiency [30]. Industrial bioreactors incorporate specialized features such as cooling coils, baffles, and sparger rings to facilitate efficient mixing and temperature control [30]. Process automation enables precise control of synthesis parameters while reducing labor costs and improving reproducibility [30]. Advanced modeling techniques utilizing computational fluid dynamics assist in bioreactor design optimization and prediction of scale-up behavior [30].
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